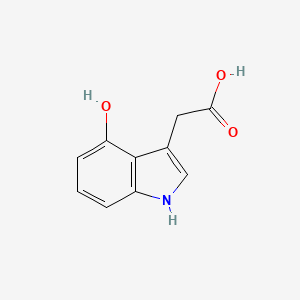

2-(4-hydroxy-1H-indol-3-yl)acetic Acid

描述

4-羟基吲哚-3-乙酸是吲哚-3-乙酸的衍生物,吲哚-3-乙酸是一种众所周知的植物激素它是裸盖菇碱和裸盖菇素的代谢产物,这些化合物存在于某些蘑菇中 .

准备方法

合成路线和反应条件: 4-羟基吲哚-3-乙酸可以通过多种方法合成。一种常见的方法涉及吲哚-3-乙酸的微生物转化。该过程通常涉及使用能够在 4 位羟基化吲哚-3-乙酸的特定微生物 . 另一种方法涉及化学合成,其中吲哚衍生物在受控条件下进行羟基化反应 .

工业生产方法: 4-羟基吲哚-3-乙酸的工业生产通常依赖于生物催化过程。这些过程利用微生物细胞工厂将吲哚-3-乙酸转化为其羟基化形式。该方法因其效率和大量生产该化合物的能力而受到青睐 .

化学反应分析

反应类型: 4-羟基吲哚-3-乙酸经历各种化学反应,包括氧化、还原和取代。这些反应对于修改化合物以用于不同的应用至关重要。

常见试剂和条件:

氧化: 常见的氧化剂,如高锰酸钾或过氧化氢,可用于氧化 4-羟基吲哚-3-乙酸。

还原: 还原剂如硼氢化钠或氢化锂铝用于还原该化合物。

科学研究应用

Chemistry

4-Hydroxyindole-3-acetic acid serves as a reference standard in analytical chemistry for the study of indole derivatives. Its stability and well-defined chemical properties make it suitable for various analytical techniques.

Biology

This compound is studied for its role in plant growth and development, particularly in the modulation of auxin activity, which influences cell elongation and differentiation.

Medicine

Research into HIAA's therapeutic potential has gained traction, particularly in the following areas:

- Anticancer Activity : HIAA has shown promising anticancer properties, inhibiting the growth of various cancer cell lines such as colon (HT-29) and lung (H460) carcinomas. In vitro studies indicate significant cytotoxic effects with moderate to high efficacy, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies have demonstrated that HIAA exhibits antibacterial activity against certain strains of bacteria, positioning it as a candidate for further investigation in antimicrobial therapies.

- Anti-inflammatory Effects : HIAA has been reported to inhibit lipoxygenase enzymes, which are involved in inflammatory responses, indicating its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits growth of HT-29 and H460 cell lines | |

| Antimicrobial | Exhibits antibacterial activity | |

| Anti-inflammatory | Inhibits lipoxygenase enzymes |

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of HIAA exhibited marked activity against solid tumors in preclinical models. The findings suggest that these compounds could be developed into effective anticancer agents, particularly for colon and lung cancers .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of HIAA against various pathogens. The results established a basis for its use in treating infections, indicating a need for further clinical trials to validate these findings.

作用机制

4-羟基吲哚-3-乙酸的作用机制涉及它与特定分子靶标和途径的相互作用。它在包括 5-HT2A 和 5-HT2C 受体在内的几种 5-羟色胺受体处充当激动剂。这种相互作用对于其精神活性作用及其潜在的治疗应用至关重要 . 该化合物调节 5-羟色胺途径的能力使其成为治疗各种脑部疾病的有希望的候选药物 .

相似化合物的比较

4-羟基吲哚-3-乙酸类似于其他吲哚衍生物,例如:

吲哚-3-乙酸: 一种参与生长调节的植物激素.

4-氯吲哚-3-乙酸: 另一种具有除草特性的衍生物.

裸盖菇素: 一种存在于某些蘑菇中的精神活性化合物.

独特性: 使 4-羟基吲哚-3-乙酸与众不同的是它在 4 位的特定羟基化,这赋予了独特的化学和生物学特性。这种修饰增强了其与某些受体和酶的相互作用,使其在研究和工业应用中都具有价值 .

生物活性

2-(4-hydroxy-1H-indol-3-yl)acetic acid, also known as 4-hydroxyindole-3-acetic acid (HIAA), is an indole derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications across various fields, including oncology, antimicrobial therapy, and anti-inflammatory treatments. This article reviews the biological activity of HIAA, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉NO₃, with a molecular weight of approximately 191.18 g/mol. The compound features an indole ring system substituted with a hydroxyl group at the 4-position and an acetic acid functional group at the 2-position. This unique structural arrangement contributes to its diverse biological activities.

The biological activity of HIAA is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : HIAA can bind to specific receptors, modulating their activity and leading to diverse biological effects such as inhibition of enzymes involved in disease processes or activation of receptors that promote beneficial cellular responses.

- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, which may contribute to its anticancer and anti-inflammatory properties .

Anticancer Activity

HIAA has been shown to possess promising anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines, including colon and lung carcinomas. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that HIAA has significant cytotoxic effects against human cancer cell lines such as HT-29 (colon carcinoma) and H460 (lung carcinoma), with IC50 values indicating moderate to high efficacy .

Antimicrobial Properties

Research suggests that HIAA may exhibit antimicrobial activity:

- Antibacterial and Antifungal Activity : Preliminary studies have indicated that HIAA possesses antibacterial properties against certain strains of bacteria, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Effects

The compound also shows potential in reducing inflammation:

- Inhibition of Lipoxygenases : HIAA has been reported to inhibit lipoxygenase enzymes, which are involved in inflammatory responses. This suggests its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HIAA, it is beneficial to compare it with other indole derivatives:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Indole-3-acetic acid | A natural auxin involved in plant growth | Primarily known for its role in plant physiology |

| 5-Hydroxyindole | Contains a hydroxyl group at the 5-position | Exhibits different biological activities |

| Indole-2-carboxylic acid | Another indole derivative | Distinct biological activities compared to HIAA |

HIAA's specific substitution pattern imparts distinct chemical reactivity and biological activity compared to these similar compounds, particularly in terms of its anticancer and anti-inflammatory properties.

Case Studies

Several case studies have explored the therapeutic potential of HIAA:

- Antitumor Activity : A study demonstrated that HIAA derivatives showed marked activity against solid tumors in preclinical models, highlighting their potential as anticancer agents .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of HIAA against various pathogens, establishing a basis for its use in treating infections.

属性

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOSTOCJEXIQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427653 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56395-08-5 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。